molecular formula C22H30N4O2S B2549020 3-((1-(2-(cyclopentylthio)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034475-01-7

3-((1-(2-(cyclopentylthio)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2549020
CAS No.: 2034475-01-7
M. Wt: 414.57
InChI Key: DWQMNSKTHUJXQJ-UHFFFAOYSA-N
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Description

3-((1-(2-(cyclopentylthio)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H30N4O2S and its molecular weight is 414.57. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis and evaluation of novel triazole compounds, highlighting their significant antimicrobial properties. For instance, novel 1,2,4-triazoles and triazolo[1,3,4]thiadiazoles were synthesized, characterized, and shown to exhibit substantial antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Abbady, 2014).

Antifungal and Antidepressant Activities

Another study focused on the synthesis of piperidine-based triazole derivatives, revealing significant anti-arrhythmic and potentially antidepressant activities. This research opens avenues for the development of new therapeutic agents targeting arrhythmia and depression (Abdel‐Aziz, 2009).

Pharmacological Evaluation

A pharmacological evaluation of novel piperazine derivatives was conducted, showing promising results in antidepressant and antianxiety activities. Such findings suggest the compound's utility in treating mood disorders, providing a foundation for further investigation into related triazole compounds (Kumar, 2017).

Antifungal Agents

Research into the synthesis of novel 1,2,4-triazines possessing triazole and piperidine rings highlighted their in vitro antifungal activity. This study developed structure-activity relationships (SAR) for these compounds, identifying promising candidates for antifungal applications (Sangshetti & Shinde, 2010).

Synthesis and SAR of Antifungal Agents

An improved protocol for synthesizing a series of 1,2,4-triazines has been presented, showing their antifungal activities and providing a basis for SAR development. This research indicates the potential of such compounds in antifungal drug development (Sangshetti & Shinde, 2010).

Properties

IUPAC Name

3-[[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S/c1-16-6-2-5-9-19(16)26-20(23-24-22(26)28)14-17-10-12-25(13-11-17)21(27)15-29-18-7-3-4-8-18/h2,5-6,9,17-18H,3-4,7-8,10-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQMNSKTHUJXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)CSC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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